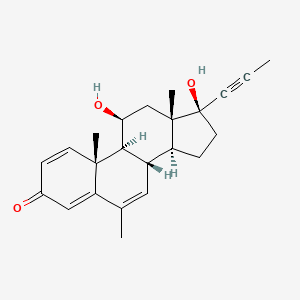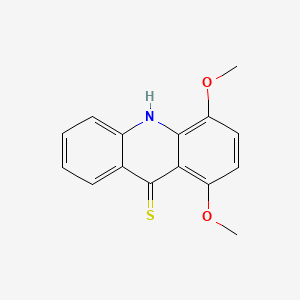
NSC 625987
Übersicht
Beschreibung
1,4-dimethoxy-10H-acridine-9-thione is a member of acridines.
Wissenschaftliche Forschungsanwendungen
Hemmung der Cyclin-abhängigen Kinase 4 (CDK4)
NSC 625987 wirkt als potenter Inhibitor des CDK4/Cyclin D1-Komplexes mit einem IC50-Wert von 0,2 µM . Diese Hemmung ist selektiv gegenüber anderen cyclin-abhängigen Kinasen wie CDK2/Cyclin A, CDK2/Cyclin E und CDK1/Cyclin A-Komplexen . Die Fähigkeit der Verbindung, die biologische Aktivität von CDK4 zu kontrollieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung von Phosphorylierungs- und Dephosphorylierungsanwendungen in der Zellzyklusregulation und Krebsforschung .
Antikrebsforschung
Aufgrund seiner Rolle als CDK4-Inhibitor hat this compound potenzielle Anwendungen in der Antikrebsforschung. Es ist bekannt, dass CDK4 an der Progression verschiedener Krebsarten beteiligt ist, und seine Hemmung kann zu einem Zellzyklusarrest führen und das Tumorwachstum möglicherweise unterdrücken . Die Selektivität der Verbindung für CDK4 macht sie zu einem vielversprechenden Kandidaten für gezielte Krebstherapien.
Behandlung der Alzheimer-Krankheit
Acridinderivate, zu denen auch this compound gehört, haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen . Diese Verbindungen können als Inhibitoren der Acetylcholinesterase wirken, einem Enzym, das mit der Progression der Alzheimer-Krankheit in Verbindung steht. Durch die Hemmung dieses Enzyms könnte this compound dazu beitragen, die Symptome zu reduzieren und das Fortschreiten der Krankheit zu verlangsamen.
Antimikrobielle und antivirale Aktivitäten
Die breitere Klasse der Acridin/Acridon-Analoga, zu der auch this compound gehört, zeigt antimikrobielle und antivirale Aktivitäten . Diese Eigenschaften machen this compound zu einer Verbindung von Interesse für die Entwicklung neuer Behandlungen gegen bakterielle und virale Infektionen.
Zellbiologie und Eryptosis
Forschungen haben gezeigt, dass this compound Eryptosis beeinflussen kann, einen Prozess des programmierten Zelltods in Erythrozyten . Das Vorhandensein von CDK4 in Erythrozyten und die Unterdrückung der Eryptosis durch pharmakologische Hemmung von CDK4 mit this compound deuten auf seine potenzielle Anwendung in Studien im Zusammenhang mit Zellbiologie und Bluterkrankungen hin.
Zelluläre Seneszenz
This compound wurde auf seine Auswirkungen auf die Zelluläre Seneszenz untersucht, insbesondere im Zusammenhang mit der p53-abhängigen Seneszenz . Zelluläre Seneszenz ist ein wichtiger Tumorsuppressormechanismus, und die Fähigkeit von this compound, diesen Prozess zu modulieren, könnte erhebliche Auswirkungen auf therapeutische Interventionen in der Krebs- und Altersforschung haben.
Fluoreszierende Materialien und Lasertechnologien
Acridinderivate werden aufgrund ihrer semi-planaren heterocyclischen Struktur als fluoreszierende Materialien zur Visualisierung von Biomolekülen und in Lasertechnologien verwendet . Die strukturellen Eigenschaften von this compound könnten es für Anwendungen in diesen Bereichen geeignet machen und zu Fortschritten in der Bildgebung und Photonik beitragen.
Synthese von Naturprodukten
Acridin/Acridon-Derivate kommen in natürlichen Pflanzen und verschiedenen marinen Organismen vor . Die Synthese und Untersuchung von this compound kann zum Verständnis der Chemie von Naturprodukten und zur Entwicklung bioaktiver Verbindungen aus natürlichen Quellen beitragen.
Wirkmechanismus
Target of Action
NSC 625987, also known as 1,4-dimethoxy-10H-acridine-9-thione, is a specific and high-affinity inhibitor of CDK4 (Cyclin-dependent kinase 4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .
Mode of Action
This compound interacts with CDK4 in a substrate-competitive manner . It binds to the active site of CDK4, preventing the kinase from phosphorylating its substrates . The IC50 value for CDK4:cyclin D1 is 0.2 μM, indicating a strong affinity . Notably, this compound shows over 500-fold selectivity for CDK4 over CDK2 .
Biochemical Pathways
By inhibiting CDK4, this compound affects the cell cycle regulation pathway . CDK4, in complex with cyclin D1, is responsible for the progression of cells from the G1 phase to the S phase of the cell cycle . Inhibition of CDK4 by this compound can lead to cell cycle arrest in the G1 phase, preventing DNA replication and cell division .
Pharmacokinetics
Its solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The primary molecular effect of this compound is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this can result in reduced cell proliferation. For instance, treatment with this compound has been shown to attenuate the enhanced proliferation of vascular smooth muscle cells .
Biochemische Analyse
Biochemical Properties
NSC 625987 exerts its effects by interacting with the CDK4 enzyme . It has been shown to control the biological activity of CDK4 . The compound has an IC50 of 0.2 µM for CDK4:cyclin D1, showing over 500-fold selectivity for CDK4 over CDK2 .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on cell proliferation. For instance, treatment with this compound was found to attenuate the enhanced proliferation of vascular smooth muscle cells . Furthermore, it has been reported that this compound can induce cell-cycle exit but not senescence .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CDK4/cyclin D1 complex . It acts as a potent inhibitor of this complex, thereby controlling the biological activity of CDK4 . This inhibition is thought to occur through a substrate-competitive mechanism .
Eigenschaften
IUPAC Name |
1,4-dimethoxy-10H-acridine-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKESMKRPNZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161912 | |
| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141992-47-4 | |
| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC625987 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIMETHYOXY-9(10H)-ACRIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5RCK1XO4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


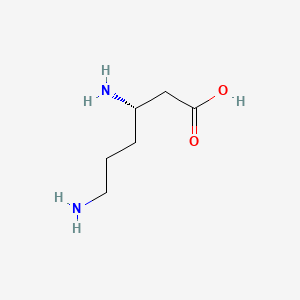
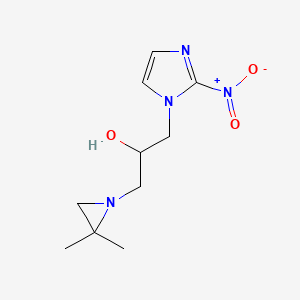
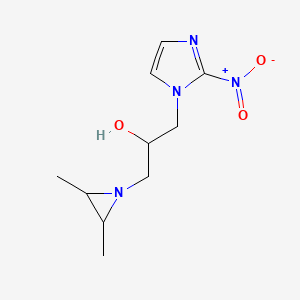
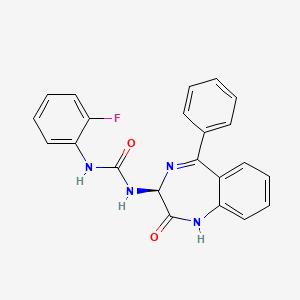
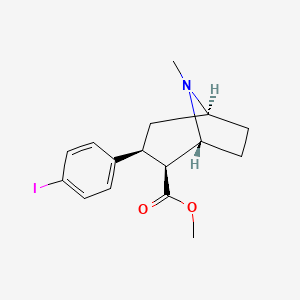

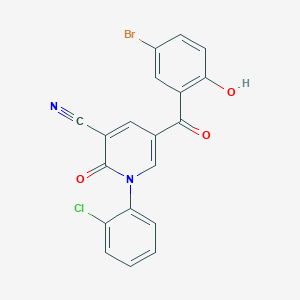
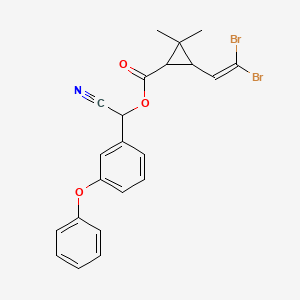

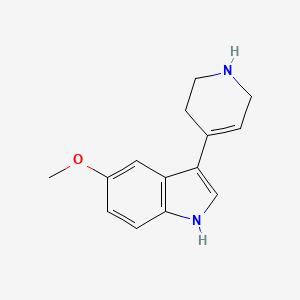

![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)
